

Introduction: The Strategic Value of Chiral Amino Alcohols in Asymmetric Synthesis

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Compound of Interest

Compound Name: 2-Aminopentan-1-ol

Cat. No.: B096186

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Chiral amino alcohols are a cornerstone of modern organic synthesis, serving as invaluable building blocks and control elements in the construction of complex, stereochemically defined molecules.^{[1][2]} Their bifunctional nature, possessing both a nucleophilic amine and a hydroxyl group on a chiral scaffold, allows them to be employed as versatile ligands for metal catalysts or as covalently bound chiral auxiliaries.^[3] (R)-(-)-**2-Aminopentan-1-ol**, a member of this important class, offers a specific stereochemical configuration derived from the non-proteinogenic amino acid D-norvaline. Its structural simplicity, combined with its defined chirality, makes it a molecule of significant interest for researchers seeking to induce asymmetry in chemical transformations.

This guide, intended for professionals in chemical research and drug development, provides a comprehensive overview of (R)-(-)-**2-Aminopentan-1-ol**, from its fundamental properties to its synthesis and practical application. We will delve into the mechanistic principles that underpin its use and provide robust, field-tested protocols that serve as a validated starting point for laboratory work.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and chemical properties is a prerequisite for its effective use in synthesis and analysis. All experimental designs, from reaction setup to purification and characterization, are predicated on this foundational data. The key identifiers and properties for (R)-(-)-**2-Aminopentan-1-ol** are summarized below for rapid reference.

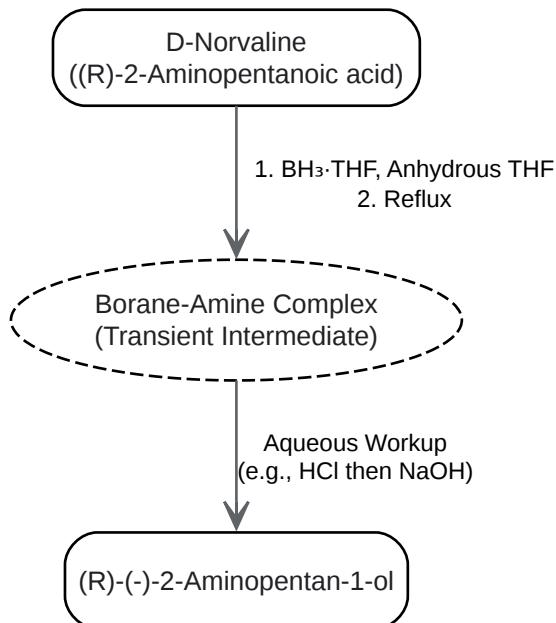
Property	Value	Source(s)
CAS Number	80696-30-6	[4]
Molecular Formula	C ₅ H ₁₃ NO	[5]
Molecular Weight	103.16 g/mol	[4] [6]
Synonyms	(R)-Norvalinol, (R)-(-)-2-Amino-1-pentanol	[7]
Appearance	White to off-white crystalline solid	[8]
Melting Point	44-48 °C	[4]
Linear Formula	CH ₃ (CH ₂) ₂ CH(NH ₂)CH ₂ OH	[4]
SMILES	CCCCO	[5]
InChI Key	ULAXUFGARZZKTK-RXMQYKEDSA-N	[5]

Enantioselective Synthesis: From Chiral Pool to Target Molecule

The most direct and reliable method for producing enantiomerically pure amino alcohols is through the chemical reduction of the corresponding α -amino acid, a strategy known as "chiral pool" synthesis.[\[1\]](#)[\[9\]](#) This approach leverages the high optical purity of naturally available amino acids to generate the desired chiral alcohol without the need for complex resolution or asymmetric catalysis steps. For (R)-(-)-2-Aminopentan-1-ol, the logical and cost-effective precursor is D-norvaline.

The core of this transformation is the reduction of the carboxylic acid moiety. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are exceptionally well-suited for this purpose. They exhibit high chemoselectivity for carboxylic acids over other functional groups and are known to proceed with minimal risk of racemization at the adjacent stereocenter, thus preserving the enantiomeric integrity of the starting material.

Visualizing the Synthetic Pathway



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Caption: Synthetic route from D-Norvaline to **(R)-(-)-2-Aminopentan-1-ol**.

Detailed Laboratory Protocol: Reduction of D-Norvaline

This protocol provides a self-validating system for the synthesis of **(R)-(-)-2-Aminopentan-1-ol**. The causality for each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Objective: To synthesize **(R)-(-)-2-Aminopentan-1-ol** from D-norvaline with high yield and retention of stereochemical purity.

Materials:

- D-Norvaline (>99% ee)
- Borane-tetrahydrofuran complex (1.0 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric Acid (2 M aqueous solution)

- Sodium Hydroxide (10 M aqueous solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl Acetate
- Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, ice bath.

Methodology:

- System Preparation (Inert Atmosphere): Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a dropping funnel. Causality: Borane reagents are sensitive to moisture and oxygen. An inert atmosphere is critical to prevent decomposition of the reducing agent and ensure reaction efficiency.
- Reagent Addition: Suspend D-norvaline (5.86 g, 50 mmol) in 50 mL of anhydrous THF in the flask. Cool the resulting slurry to 0 °C using an ice bath.
- Controlled Reduction: Add 1.0 M $\text{BH}_3\text{-THF}$ solution (150 mL, 150 mmol, 3.0 equivalents) dropwise via the addition funnel over a period of 60 minutes. Maintain the internal temperature below 5 °C. Causality: A stoichiometric excess of the reducing agent is necessary to ensure complete reduction of both the carboxylic acid and the transient borane-amine complex. The slow, cooled addition manages the exothermic reaction and prevents potential side reactions.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 66 °C) for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed. Causality: Heating to reflux provides the necessary activation energy to drive the reduction to completion.
- Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl (50 mL) to decompose any excess borane. Causality: This step is highly exothermic due to the reaction of residual borane with water and acid. Slow, cooled addition is a critical safety measure.

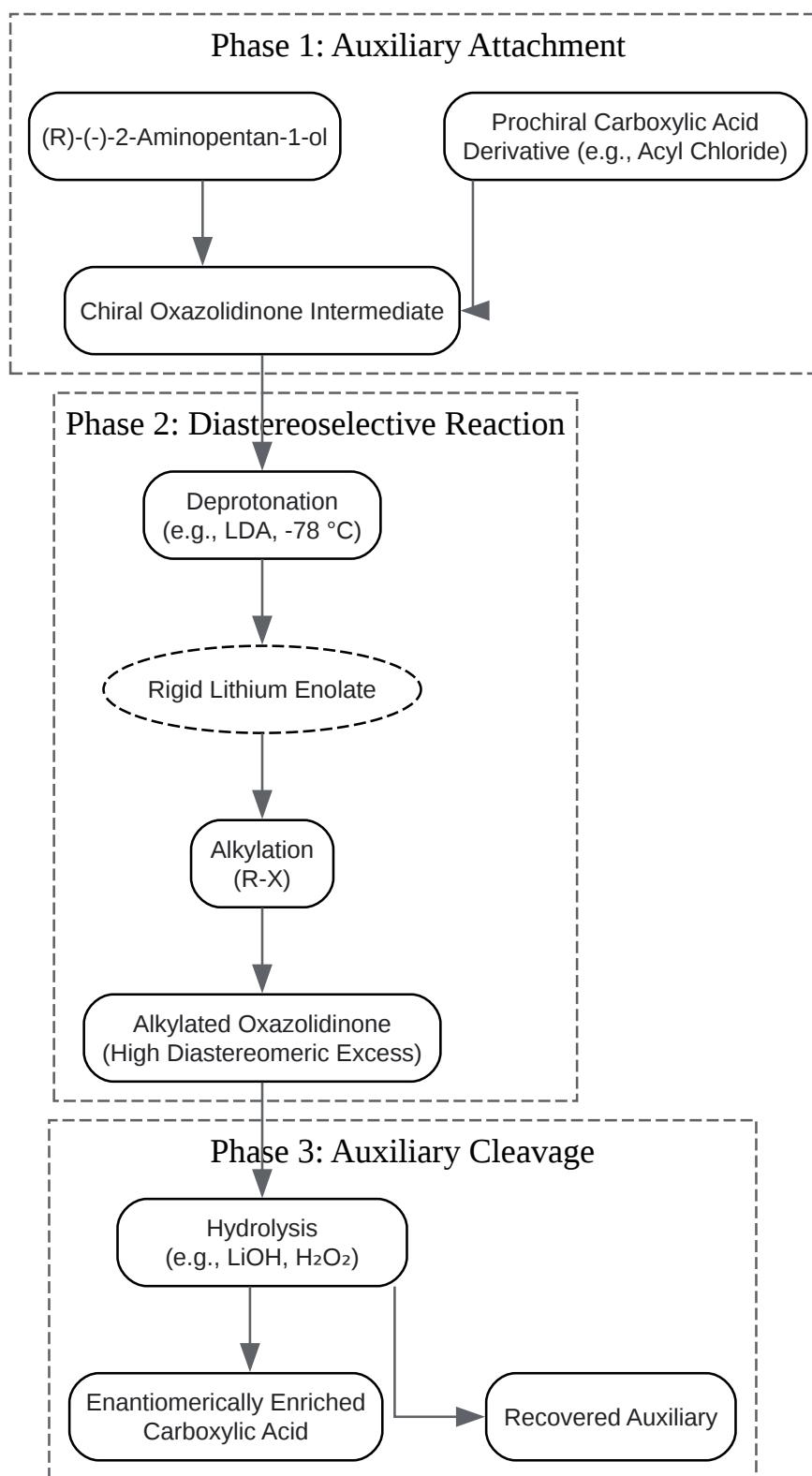
- pH Adjustment and Extraction: Make the aqueous solution strongly basic ($\text{pH} > 12$) by the slow addition of 10 M NaOH. This deprotonates the ammonium salt to the free amine. Extract the aqueous layer with ethyl acetate ($3 \times 75 \text{ mL}$). Causality: The product is soluble in organic solvents only in its free amine form. A high pH ensures complete deprotonation for efficient extraction.
- Purification: Combine the organic extracts, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent system if necessary.

Application in Asymmetric Synthesis: A Chiral Auxiliary Workflow

One of the most powerful applications of (R)-(-)-**2-Aminopentan-1-ol** is its use as a chiral auxiliary.^[10] A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.^{[5][10]} The auxiliary is then cleaved and recovered, having imparted its chirality to the substrate.

The efficacy of an amino alcohol auxiliary stems from its ability to form a rigid, chelated intermediate, often an oxazolidinone. This rigid structure creates a sterically defined environment, forcing incoming reagents to approach from the less hindered face, thereby controlling the formation of the new stereocenter.

Workflow for Asymmetric Alkylation

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Caption: General workflow for using an amino alcohol as a chiral auxiliary.

Exemplary Protocol: Diastereoselective Alkylation of a Propionyl Imide

This protocol outlines the use of (R)-(-)**2-Aminopentan-1-ol** as a chiral auxiliary for the synthesis of an enantiomerically enriched carboxylic acid derivative.

Objective: To control the stereochemical outcome of an enolate alkylation reaction using a recoverable chiral auxiliary derived from (R)-(-)**2-Aminopentan-1-ol**.

Part 1: Formation of the Chiral Oxazolidinone

- React (R)-(-)**2-Aminopentan-1-ol** with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the corresponding cyclic carbamate (oxazolidinone).
- Acylate the nitrogen of the oxazolidinone with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl imide substrate. Purify by column chromatography.

Part 2: Asymmetric Alkylation

- System Preparation: Dissolve the N-propionyl imide substrate in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath.
- Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. Stir for 30-60 minutes at -78 °C. Causality: LDA is required to quantitatively deprotonate the α -carbon. The low temperature is essential to maintain the kinetic stability of the resulting Z-enolate, which is key for high stereoselectivity.
- Alkylation: Add the electrophile (e.g., benzyl bromide) to the enolate solution. Allow the reaction to proceed at -78 °C for several hours. Causality: The propyl group on the pentanol auxiliary sterically blocks one face of the planar enolate. The electrophile is therefore directed to the opposite, less hindered face, resulting in a highly diastereoselective alkylation.
- Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry, and concentrate. The diastereomeric excess (d.e.) can be determined at this stage using ^1H NMR or chiral HPLC.

Part 3: Auxiliary Cleavage

- Dissolve the alkylated product in a THF/water mixture.
- Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Stir at 0 °C to room temperature. Causality: This specific reagent combination (lithium hydroperoxide) is highly effective for cleaving oxazolidinone auxiliaries under mild conditions that do not risk racemization of the newly formed stereocenter.
- Workup the reaction to separate the desired chiral carboxylic acid from the now-recovered (R)-(-)-2-Aminopentan-1-ol auxiliary, which can be purified and reused.

Safety and Handling

As with all amine-containing compounds, (R)-(-)-2-Aminopentan-1-ol should be handled with appropriate personal protective equipment (PPE). It is classified as an irritant to the skin, eyes, and respiratory system.[\[7\]](#)

- Engineering Controls: Handle in a well-ventilated fume hood.
- Personal Protective Equipment: Wear safety glasses with side shields, nitrile gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

By adhering to these guidelines and understanding the chemical principles outlined in this guide, researchers can effectively and safely leverage the synthetic potential of (R)-(-)-2-Aminopentan-1-ol in their advanced research and development programs.

References

- Ghosh, A. K., & Cárdenas, E. (1997). Asymmetric Alkylation and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. *Tetrahedron: Asymmetry*, 8(6), 821-824. [\[Link\]](#)
- PubChem. 2-Amino-1-pentanol.
- Wikipedia. Chiral auxiliary. [\[Link\]](#)
- Pandey, G., & Kumar, A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. *The Journal of Organic Chemistry*, 83(19), 12086-12096. [\[Link\]](#)

- Pandey, G., & Kumar, A. (2018).
- Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT: A One-Step Synthesis of (R)-3-Aminobutan-1-ol. [\[Link\]](#)
- Sengupta, S., & Das, D. (1996). Chiral Pool Synthesis of 4-Alkylamino-2-aminothiazoles. Semantic Scholar. [\[Link\]](#)
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. *Chirality*, 31(10), 776-812. [\[Link\]](#)
- Stenutz, R. (R)-(-)-2-amino-1-pentanol. [\[Link\]](#)
- ChemBK. **2-aminopentan-1-ol**. [\[Link\]](#)
- PubChem. 2-Amino-1-pentanol | C5H13NO.
- Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in *E. coli*. *Frontiers in Bioengineering and Biotechnology*, 9, 801815. [\[Link\]](#)
- PrepChem. Synthesis of dl-2-amino-1butanol. [\[Link\]](#)
- ChemBK. **2-aminopentan-1-ol** - Introduction. [\[Link\]](#)

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric alkylations and aldol reactions: (1 S,2 R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in *E. coli* [frontiersin.org]
- 7. 2-Amino-1-pentanol | C5H13NO | CID 249017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]

- 9. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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